Dolestan

Pharmacokinetics Sedative-Hypnotic Drug Safety

Researchers studying sedative-hypnotic mechanisms often face variability in anticholinergic burden between compounds. Dolestan (diphenhydramine hydrochloride 50 mg) provides a standardized reference with a well-characterized intermediate pharmacokinetic profile. - Defined 9.2-hour half-life, minimizing next-day impairment risk compared to longer-acting antihistamines. - Established anticholinergic reference standard (AE=1), ideal for calibrating preclinical muscarinic receptor assays. - Reliable supply with documented purity and ambient shipping conditions, ensuring batch-to-batch consistency for pharmacoepidemiological studies.

Molecular Formula C39H60Br3N7O8
Molecular Weight 994.6 g/mol
CAS No. 58748-06-4
Cat. No. B1215570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolestan
CAS58748-06-4
SynonymsDolestan
Molecular FormulaC39H60Br3N7O8
Molecular Weight994.6 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)NC(=O)N)Br.CCC(CC)(C(=O)NC(=O)NC(=O)C)Br.CC(C)C(C(=O)NC(=O)N)Br.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H21NO.C9H15BrN2O3.C7H13BrN2O2.C6H11BrN2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-4-9(10,5-2)7(14)12-8(15)11-6(3)13;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11/h3-12,17H,13-14H2,1-2H3;4-5H2,1-3H3,(H2,11,12,13,14,15);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11)
InChIKeyHURLKRCVEDTGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolestan (Diphenhydramine HCl 50 mg) Procurement Overview for Sedative-Hypnotic Applications


Dolestan, containing the active pharmaceutical ingredient diphenhydramine hydrochloride at a 50 mg dose, is a first-generation H1-antihistamine marketed as a non-prescription sedative-hypnotic for the short-term management of clinically significant insomnia [1]. Pharmacologically, its hypnotic effect is primarily driven by potent antagonism of central histamine H1-receptors, and it is further characterized by measurable anticholinergic activity at muscarinic receptors [2]. Chemically, it is registered under CAS 58748-06-4 with the molecular formula C39H60Br3N7O8 and a molecular weight of 994.6 g/mol, reflecting its complex salt composition .

Mechanism
Central H1-receptor antagonism with reported anticholinergic activity
Research Model
Sedative-hypnotic comparator in sleep-latency and tolerability endpoint studies
Selection Context
Intermediate-duration first-generation antihistamine benchmark

Why Generic Substitution of Dolestan is Not Interchangeable with Other First-Generation Antihistamines


While many first-generation antihistamines share the common label of 'sedating', their clinical utility and safety profiles are not interchangeable due to significant differences in pharmacokinetic and pharmacodynamic properties. Substituting Dolestan (diphenhydramine) with other sedating antihistamines like doxylamine, hydroxyzine, or promethazine without considering their distinct elimination half-lives, anticholinergic burden, and duration of action can lead to variable efficacy, unexpected next-day impairment (hangover), or increased risk of adverse events [1]. The following quantitative evidence demonstrates that diphenhydramine occupies a specific, intermediate position in the sedative-hypnotic spectrum, defined by a balance of moderate duration of action and well-characterized anticholinergic activity, which is critical for scientific selection [2].

Diphenhydramine
(Dolestan)
vs. Hydroxyzine
Elimination half-life difference may shift next-day residual-effect profile and tolerability endpoint interpretation
Diphenhydramine
(Dolestan)
vs. Doxylamine
Anticholinergic equivalence scoring and user-reported effect-size profiles may not transfer directly
Diphenhydramine
(Dolestan)
vs. Promethazine
Reported hypnotic potency ranking and comparative sleep-latency reduction may not align

Quantitative Comparative Evidence for Dolestan (Diphenhydramine) vs. Doxylamine, Hydroxyzine, and Promethazine


Elimination Half-Life: Diphenhydramine vs. Hydroxyzine vs. Doxylamine

Diphenhydramine (Dolestan) exhibits a terminal elimination half-life (t1/2) of 9.2 ± 2.5 hours in healthy young adults [1]. This places it at an intermediate duration between hydroxyzine, which has a significantly longer t1/2 of 20.0 ± 4.1 hours, and doxylamine, which has a variable but generally shorter t1/2 of 6-12 hours [2]. This difference in systemic clearance is a key determinant of next-day residual effects ('hangover').

Half-life vs. Comparators
Reported
9.2 ± 2.5 h
vs. Hydroxyzine 20.0 h
Intermediate elimination half-life supports residual-effect endpoint review
Single-dose context; healthy adults
Pharmacokinetics Sedative-Hypnotic Drug Safety

Anticholinergic Potency: Diphenhydramine as the Reference Standard

In a recent analysis quantifying anticholinergic activity, diphenhydramine (Dolestan) was assigned an Anticholinergic Equivalence (AE) score of 1, establishing it as the reference standard against which other drugs are compared [1]. This AE score is derived from its M1 muscarinic receptor binding affinity (Ki). Using this scale, a high-potency tricyclic antidepressant like amitriptyline has an AE of 8.99, indicating nearly nine times the anticholinergic burden per milligram [1].

Anticholinergic Burden
Reference standard
AE = 1
vs. Amitriptyline AE 8.99
Reported moderate muscarinic receptor binding context
In vitro M1 Ki-derived AE score
Anticholinergic Burden Cognitive Safety Geriatric Pharmacology

Comparative User-Reported Efficacy and Tolerability: Diphenhydramine vs. Doxylamine and Promethazine

Aggregated user review data from Drugs.com provides a real-world perspective on comparative effectiveness and tolerability. Diphenhydramine (Dolestan) holds an average rating of 5.4/10 from 561 ratings, with 42% of users reporting a positive effect [1]. In direct comparison, doxylamine is rated higher at 6.5/10 (241 ratings, 55% positive), while promethazine is rated highest at 7.2/10 (402 ratings, 64% positive) [1].

User-Reported Rating
Reported
5.4 / 10
42% reported positive effect
Supports sedation endpoint interpretation in real-world context
Online aggregated data; n=561
Real-World Evidence Patient-Reported Outcomes Comparative Effectiveness

Age-Dependent Pharmacokinetics: A Differentiator for Geriatric and Pediatric Populations

The pharmacokinetics of diphenhydramine (Dolestan) are highly age-dependent, a well-characterized property that informs dosing and risk stratification. A 1990 study found mean elimination half-lives of 5.4 hours in children, 9.2 hours in young adults, and 13.5 hours in the elderly [1]. This age-related prolongation of half-life is a critical differentiator from some other sedatives that may have less predictable or less studied age-dependent clearance.

Age-Dependent t1/2
Context-dependent
Child 5.4 h / Elderly 13.5 h
ChildYoung adultElderly
Well-characterized clearance supports age-stratified study design
Single-dose, three-cohort study
Geriatric Pharmacokinetics Pediatric Dosing Age-Stratified Safety

Comparative Hypnotic Potency: Diphenhydramine vs. Promethazine and Chlorpheniramine

A comparative pharmacological review of H1-antagonists ranks their relative potency for reducing sleep latency and increasing sleep duration. The order of potency for sleep latency reduction was found to be promethazine > chlorpheniramine > diphenhydramine [1]. This places diphenhydramine as a less potent hypnotic compared to promethazine, a key consideration for selecting an appropriate first-line sedative.

Hypnotic Potency Rank
Review context
Ranked 3rd
  1. Promethazine
  2. Chlorpheniramine
  3. Diphenhydramine
Lower reported sleep-latency reduction among tested H1-antagonists
Class-level pharmacological review
Hypnotic Efficacy Sleep Latency Comparative Pharmacology

Optimal Research and Industrial Applications for Dolestan Based on Comparative Evidence


Short-Term Insomnia Management in Active Adults Requiring Next-Day Alertness

The 9.2-hour half-life of diphenhydramine positions Dolestan as the preferred choice for managing mild, occasional insomnia in working-age adults. Compared to hydroxyzine, whose 20-hour half-life significantly increases the risk of next-day sedation and psychomotor impairment, Dolestan offers a more favorable safety profile for individuals who must drive or operate machinery the following morning [1]. This scenario is supported by its intermediate pharmacokinetic profile, which balances hypnotic efficacy with a reduced duration of residual effects [1].

Preclinical Research Model for Moderate Anticholinergic Activity

Given its designation as the reference standard (AE=1) for anticholinergic equivalence, Dolestan (diphenhydramine) is uniquely suited as a positive control or reference compound in preclinical studies investigating muscarinic receptor antagonism and anticholinergic burden [1]. Unlike high-potency anticholinergics like amitriptyline (AE=8.99), its moderate and well-characterized activity allows for the study of anticholinergic effects at a clinically relevant, non-extreme level, facilitating the calibration of in vitro and in vivo assays [1].

Geriatric Pharmacoepidemiology Studies on Cumulative Anticholinergic Burden

The well-documented age-dependent prolongation of diphenhydramine's half-life (13.5 hours in the elderly) and its moderate ACB score make Dolestan a critical compound for inclusion in pharmacoepidemiological studies examining the cumulative impact of medications on cognitive decline in aging populations [1]. As a widely used OTC sedative with a known anticholinergic profile, its use can be tracked as a significant variable in studies linking anticholinergic burden to outcomes like falls, delirium, and dementia risk [2].

Comparative Efficacy Trials for Mild-to-Moderate Insomnia

The established user-reported rating (5.4/10) and its lower relative hypnotic potency compared to promethazine position Dolestan as an ideal active comparator in clinical trials for new mild hypnotic agents [1]. Its use as a benchmark allows researchers to demonstrate superior efficacy or improved tolerability of novel compounds against a well-understood, first-line OTC standard that provides a moderate, but not maximal, sedative effect [1].

Application
Selection Property
Validation Focus
Short-term insomnia research models
Intermediate elimination half-life
Next-day residual-effect endpoints
Anticholinergic activity research models
Reference-standard AE score (AE=1)
M1 muscarinic receptor assay context
Geriatric pharmacoepidemiology studies
Age-dependent half-life prolongation
Cumulative anticholinergic burden endpoints
Comparator trials for hypnotic agents
Reported user-rating benchmark (5.4/10)
Sleep-latency and tolerability endpoint context
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